molecular formula C13H18N4 B8744849 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-

Cat. No.: B8744849
M. Wt: 230.31 g/mol
InChI Key: UCOZXARHJOLLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl- is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H18N4/c1-17(10-5-3-2-4-6-10)13-11-7-8-14-12(11)15-9-16-13/h7-10H,2-6H2,1H3,(H,14,15,16)

InChI Key

UCOZXARHJOLLFO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC3=C2C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 200 mg (1.30 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (prepared by the method of Davoll, J. Am. Chem. Soc., (1960). 82, 131), the product from Method A (589 mg/5.21 mmol) and 3 mL of tert-butanol was stirred in a sealed tube at 100° C. for 24 h. The reaction mixture was added to water, acidified to pH 1 with 1 N HCl (aq), washed twice with diethylether (ether) and basified to pH 14 with 1 N sodium hydroxide (NaOH). The resulting precipitate was filtered and dried in vacuo to obtain 263 mg (88%) of the title compound, mp 177-180° C. 1H NMR (400 MHz, CDCl3): δ1.11-1.22 (m, 1H), 1.43-1.63 (m, 4H), 1.73 (br d, 1H, J=13.3 Hz), 1.83-1.90 (m, 4 H), 3.23 (s, 3H), 4.69 (br, 1H), 6.53 (d, 1H, J=3.5 Hz), 7.03 (d, 1H, J=3.5 Hz), 8.30 (s, 1H), 10.6 (br, 1H). LRMS: 231 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
589 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

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